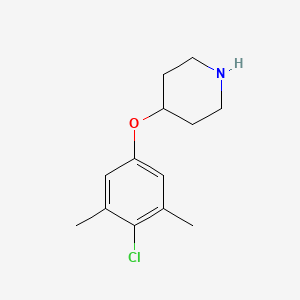
4-(4-Chloro-3,5-dimethylphenoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Chloro-3,5-dimethylphenoxy)piperidine” is a chemical compound with the molecular formula C13H18ClNO . It is used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-(3-CHLOROPHENOXY)PIPERIDINE HYDROCHLORIDE” from 4-Hydroxypiperidine and 1-Chloro-4-fluorobenzene has been described .Molecular Structure Analysis
The molecular structure of “4-(4-Chloro-3,5-dimethylphenoxy)piperidine” consists of a piperidine ring attached to a phenyl ring via an oxygen atom. The phenyl ring is substituted with chlorine and two methyl groups .Applications De Recherche Scientifique
Potential Pesticide Applications
- N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds related to 4-(4-Chloro-3,5-dimethylphenoxy)piperidine, have been characterized as potential pesticides. X-ray powder diffraction data supports their potential use in pest control (Olszewska et al., 2011).
Structural and Conformational Analysis
- Research on the influence of methyl substituent and N-oxide formation on the geometry and intermolecular interactions of related piperidin-4-ol derivatives indicates the importance of their molecular structures for medicinal chemistry applications, especially in the search for new anticonvulsant drugs (Żesławska et al., 2020).
Antioxidant Potency
- A study on the antioxidant efficacy of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, which shares structural similarities with 4-(4-Chloro-3,5-dimethylphenoxy)piperidine, highlights the potential of such compounds in developing antioxidants (Dineshkumar & Parthiban, 2022).
Nonlinear Optical Properties
- Piperidine derivatives have been studied for their nonlinear optical properties, which are crucial in fields like fiber optic communications and optical signal processing. The specific compound cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one demonstrates significant nonlinear optical properties (Tamer, 2016).
Corrosion Inhibition
- Piperidine and piperidone derivatives, including those structurally related to 4-(4-Chloro-3,5-dimethylphenoxy)piperidine, have been investigated as inhibitors for the corrosion of copper in sulphuric acid, suggesting their application in material science and engineering (Sankarapapavinasam et al., 1991).
Structural Studies in Medicinal Agents
- Stereochemical studies on medicinal agents involving piperidine enantiomers show that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring, highlighting the compound's relevance in drug development and pharmacology (Fries et al., 1982).
Virtual Screening and Pharmacokinetics
- Virtual screening studies targeting the urokinase receptor identified compounds structurally similar to 4-(4-Chloro-3,5-dimethylphenoxy)piperidine, showing potential in cancer treatment and metastasis inhibition (Wang et al., 2011).
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(4-Chloro-3,5-dimethylphenoxy)piperidine”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9-7-12(8-10(2)13(9)14)16-11-3-5-15-6-4-11/h7-8,11,15H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUQDHMNDYCHFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251903 |
Source


|
| Record name | Piperidine, 4-(4-chloro-3,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3,5-dimethylphenoxy)piperidine | |
CAS RN |
946726-36-9 |
Source


|
| Record name | Piperidine, 4-(4-chloro-3,5-dimethylphenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 4-(4-chloro-3,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Bromo-2-[4-(tert-butyl)phenoxy]aniline](/img/structure/B1328458.png)


![4-[(2,5-Dichlorophenoxy)methyl]piperidine](/img/structure/B1328476.png)
![4-[(2,3,5-Trimethylphenoxy)methyl]piperidine](/img/structure/B1328479.png)


